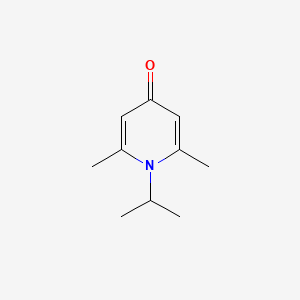![molecular formula C8H6BrNS B564029 7-Bromo-2-methylbenzo[d]thiazole CAS No. 110704-32-0](/img/structure/B564029.png)
7-Bromo-2-methylbenzo[d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2-methylbenzo[d]thiazole is a chemical compound with the molecular formula C8H6BrNS . It is used in laboratory chemicals and in the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzothiazole ring with a bromine atom at the 7th position and a methyl group at the 2nd position . The exact structure analysis is not available in the search results.Physical and Chemical Properties Analysis
This compound has a molecular weight of 228.1089 g/mol . Other specific physical and chemical properties such as boiling point, melting point, and density are not available in the search results.Applications De Recherche Scientifique
Fluorescence Sensing and Detection
A thiazole-based conjugated polymer synthesized from 4,7-dibromo-2-methylbenzo[d]thiazole demonstrated significant potential as a fluorescence sensor. It showed a 'turn-off' fluorescent quenching response towards Hg²⁺ and Ag⁺ ions, which could be visually detected due to color changes from green to colorless (for Hg²⁺) and green to yellow (for Ag⁺), indicating applications in environmental monitoring and chemical sensing (Li et al., 2015).
Organic Electronics and Fluorescent Compounds
Thiazole-containing aromatic heterocyclic fluorescent compounds have been synthesized for applications in organic electronics. These compounds exhibit high luminescence quantum yields, thermal stability, and significant electrochemical activity, suggesting their use in light-emitting devices and photophysical studies (Tao et al., 2013).
Antitumor Activity
Research on 2-aminothiazole derivatives, including those with bromo, phenyl, or butylidene substituents, has demonstrated potent antitumor activities against human lung cancer and glioma cell lines. This highlights the compound's potential in developing new anticancer therapies (Li et al., 2016).
Catalytic Performance in Organic Synthesis
Thiazolium triflates derived from bromo-methyl thiazoles have been used to prepare cationic thiazolylidene complexes, which act as catalysts in Suzuki–Miyaura aryl coupling reactions. This suggests their applicability in facilitating organic synthesis processes (Stander-Grobler et al., 2011).
Inhibition of Neuraminidase
Novel thiazole derivatives were synthesized and evaluated for their ability to inhibit neuraminidase, an enzyme essential for the replication of the influenza virus. Some compounds displayed moderate inhibitory activity, offering a pathway for developing new antiviral agents (Yilin et al., 2016).
Antimicrobial Activity
A new series of thiazole derivatives exhibited significant antimicrobial activity against various bacterial and fungal species. These findings suggest the potential for thiazole-based compounds in treating infectious diseases (Althagafi et al., 2019).
Safety and Hazards
7-Bromo-2-methylbenzo[d]thiazole is classified as having acute toxicity (oral, Category 4), and it is harmful if swallowed . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water and consult a physician .
Mécanisme D'action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
It’s known that bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis . Thiazole derivatives have been found to inhibit these quorum sensing pathways .
Result of Action
Certain thiazole derivatives have shown promising quorum-sensing inhibitory activities . For instance, they have been found to inhibit the growth of bacteria and show moderate anti-biofilm formation .
Action Environment
It’s known that the action of thiazole derivatives can be influenced by factors such as nutrient availability and defense mechanisms .
Analyse Biochimique
Biochemical Properties
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities
Cellular Effects
Thiazole derivatives have been reported to have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
Studies on thiazole derivatives have shown that they can have different effects at different dosages
Propriétés
IUPAC Name |
7-bromo-2-methyl-1,3-benzothiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKLNTXDNWKVPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40701428 |
Source


|
| Record name | 7-Bromo-2-methyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40701428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110704-32-0 |
Source


|
| Record name | 7-Bromo-2-methyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40701428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
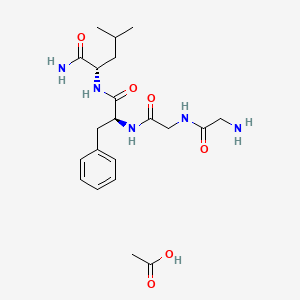
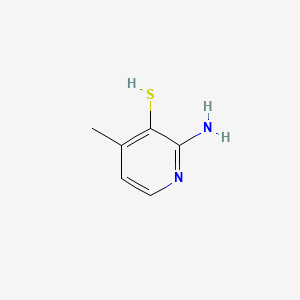
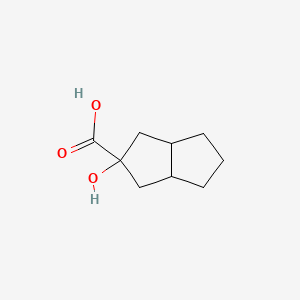
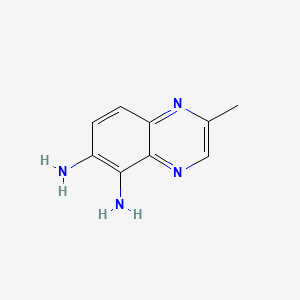
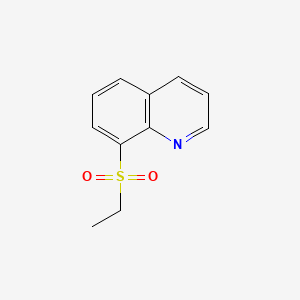
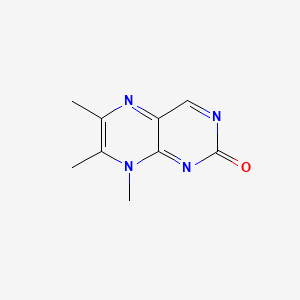
![5-{(Z)-[4-(Carbamimidoylsulfamoyl)phenyl]diazenyl}-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B563956.png)
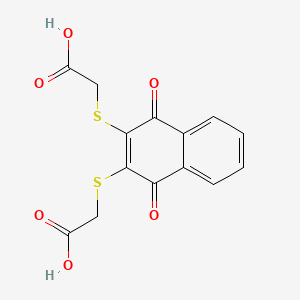
![Bicyclo[3.2.0]hept-6-en-2-one, 5-(1-methylethyl)- (9CI)](/img/no-structure.png)
![2,2-dichloro-N-[(1R)-3-chloro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide](/img/structure/B563961.png)


